BAM7

Vue d'ensemble

Description

BAM7, également connu sous le nom de Molécule 7 Activatrice de Bax, est une petite molécule qui active directement la protéine pro-apoptotique BAX. Ce composé est connu pour son rôle dans l’induction de l’apoptose, une forme de mort cellulaire programmée, en ciblant la protéine BAX. This compound se lie au site de liaison BH3 sur BAX, facilitant son activation et les processus apoptotiques qui en résultent .

Applications De Recherche Scientifique

BAM7 has several scientific research applications, particularly in the fields of biology, medicine, and chemistry. In biology, this compound is used to study the mechanisms of apoptosis and the role of BAX in cell death. In medicine, this compound is being investigated for its potential therapeutic applications in cancer treatment, as it can selectively induce apoptosis in cancer cells. In chemistry, this compound serves as a tool compound to explore protein-ligand interactions and the structural biology of BAX .

Mécanisme D'action

Target of Action

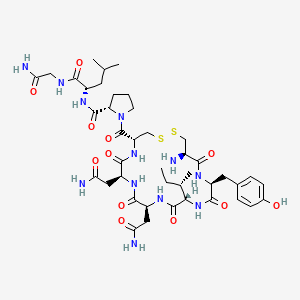

BAM7, also known as BAX Activator Molecule 7, is a direct and selective activator of the proapoptotic protein BAX . BAX is a member of the Bcl-2 family of proteins, which play crucial roles in regulating apoptosis, or programmed cell death .

Mode of Action

This compound selectively binds to the BH3-binding site on BAX . This interaction triggers conformational changes in BAX, leading to its activation . The activated BAX then forms oligomers, a process that is essential for its proapoptotic activity .

Biochemical Pathways

The activation of BAX by this compound initiates the intrinsic pathway of apoptosis . In this pathway, activated BAX oligomers form pores in the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol . Cytochrome c then binds to apoptotic protease activating factor 1 (Apaf-1) and procaspase-9 to form the apoptosome, which activates caspase-9 . Activated caspase-9 then cleaves and activates the executioner caspases (caspase-3, -6, and -7), which dismantle the cell, leading to apoptosis .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability .

Result of Action

The activation of BAX by this compound leads to the induction of apoptosis . This can result in the death of cancer cells, making this compound a potential therapeutic agent for cancers and other diseases driven by pathological resistance to apoptosis .

Analyse Biochimique

Biochemical Properties

BAM7 is known to interact with the BAX protein, a member of the BCL-2 family of proteins . The BAX protein is an executioner protein of the BCL-2 family that, when activated, undergoes a structural transformation, converting it from an inactive cytosolic monomer into a lethal mitochondrial pore .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It inhibits GBM cell proliferation, arrests the cell cycle, and induces apoptosis through the induction of mitochondrial membrane permeabilization . It also blocks proliferation and self-renewal of glioma stem cells and induces their apoptosis .

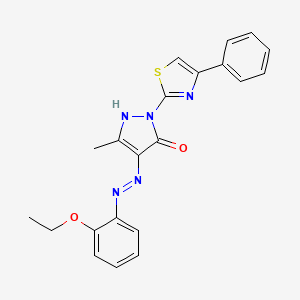

Molecular Mechanism

The molecular mechanism of this compound involves the activation of the BAX protein. The molecular structure of this compound is characterized by a pyrazolone core substituted with ethoxyphenylhydrazono, methyl, and phenylthiazol R groups . This structure allows this compound to bind to BAX and activate it, leading to the formation of a lethal mitochondrial pore .

Subcellular Localization

This compound is likely to be found in various subcellular locations due to its small size and ability to diffuse across membranes. Its primary site of action is likely to be the mitochondria, given its role in activating the BAX protein, which forms a lethal pore in the mitochondrial membrane .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : BAM7 peut être synthétisé par une série de réactions chimiques impliquant des composés de pyrazolone. La synthèse implique généralement la réaction de la 2-éthoxyphénylhydrazine avec la 4-phénylthiazol-2-yl-1H-pyrazol-5(4H)-one dans des conditions spécifiques pour obtenir this compound. Les conditions de réaction incluent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et peuvent nécessiter un chauffage pour faciliter la réaction .

Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques de this compound ne soient pas largement documentées, le composé est généralement produit dans des laboratoires de recherche pour des études scientifiques. Le processus de production implique des techniques de synthèse organique standard, des étapes de purification telles que la recristallisation et des mesures de contrôle de qualité pour garantir la pureté et l'efficacité du composé .

Analyse Des Réactions Chimiques

Types de Réactions : BAM7 subit principalement des interactions de liaison plutôt que des réactions chimiques traditionnelles comme l'oxydation ou la réduction. Il se lie spécifiquement au site de liaison BH3 sur la protéine BAX, induisant des changements conformationnels qui conduisent à l'activation de BAX .

Réactifs et Conditions Communs : Le principal réactif impliqué dans l'activité de this compound est la protéine BAX elle-même. L'interaction de liaison entre this compound et BAX se produit dans des conditions physiologiques, généralement dans une solution tamponnée qui imite l'environnement intracellulaire .

Principaux Produits Formés : Le principal produit de l'interaction de this compound avec BAX est la forme activée de la protéine BAX. Cette activation conduit à la formation d'oligomères de BAX, qui sont cruciaux pour l'induction de l'apoptose .

Applications de la Recherche Scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la biologie, de la médecine et de la chimie. En biologie, this compound est utilisé pour étudier les mécanismes de l'apoptose et le rôle de BAX dans la mort cellulaire. En médecine, this compound est étudié pour ses applications thérapeutiques potentielles dans le traitement du cancer, car il peut induire sélectivement l'apoptose dans les cellules cancéreuses. En chimie, this compound sert de composé outil pour explorer les interactions protéine-ligand et la biologie structurale de BAX .

Mécanisme d'Action

This compound exerce ses effets en se liant au site de liaison BH3 sur la protéine BAX. Cette liaison induit des changements conformationnels dans BAX, conduisant à son activation. BAX activé se transloque ensuite vers les mitochondries, où il forme des oligomères qui perméabilisent la membrane mitochondriale. Cette perméabilisation libère des facteurs apoptogènes, tels que le cytochrome c, qui activent les caspases en aval et conduisent finalement à la mort cellulaire .

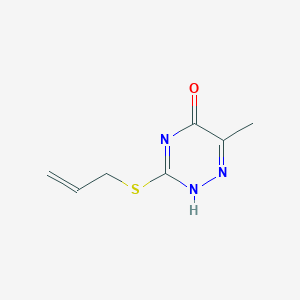

Comparaison Avec Des Composés Similaires

BAM7 est unique dans son activation sélective de la protéine BAX. Des composés similaires incluent d'autres activateurs de BAX comme le Composé 106 et le SMBA1. This compound se distingue par son affinité de liaison et sa spécificité pour le site de liaison BH3 sur BAX. Contrairement à d'autres composés qui peuvent avoir des effets hors cible, l'activation sélective de BAX par this compound en fait un outil précieux pour étudier l'apoptose et développer des thérapies ciblées .

Liste des Composés Similaires :- Composé 106

- SMBA1

- BTC-8 (un dérivé de this compound)

Propriétés

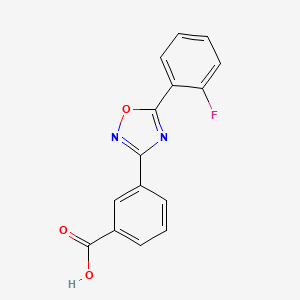

IUPAC Name |

4-[(2-ethoxyphenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S/c1-3-28-18-12-8-7-11-16(18)23-24-19-14(2)25-26(20(19)27)21-22-17(13-29-21)15-9-5-4-6-10-15/h4-13,25H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLVHADVOGFZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420906 | |

| Record name | BAM7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331244-89-4 | |

| Record name | BAM7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 331244-89-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

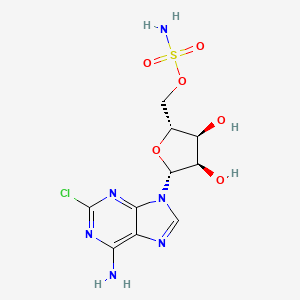

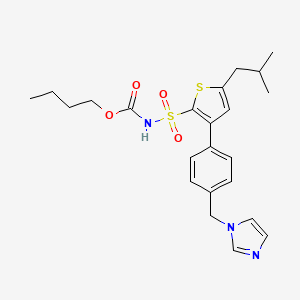

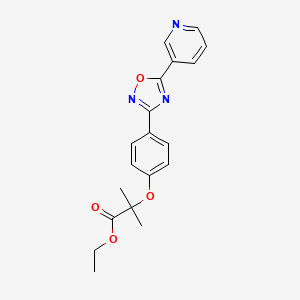

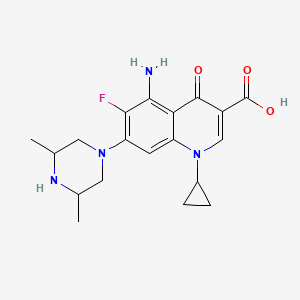

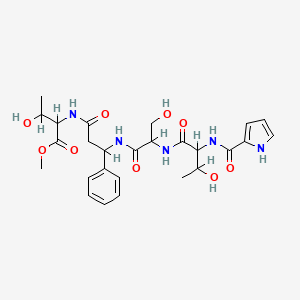

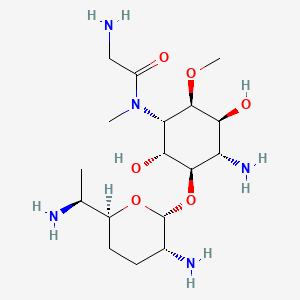

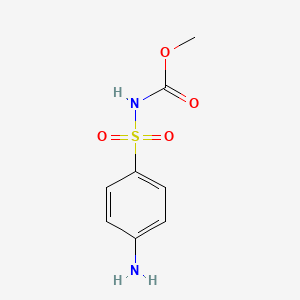

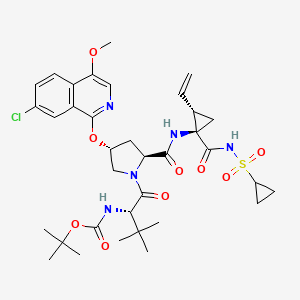

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667658.png)